N,1-dimethylpiperidin-3-amine
Overview
Description
“N,1-dimethylpiperidin-3-amine” is a chemical compound with the molecular formula C7H16N2 . It is also known as “3-Dimethylaminopiperidine” and "3-(Dimethylamino)piperidine" . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of “N,1-dimethylpiperidin-3-amine” based compounds has been reported in the literature . For instance, new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids have been synthesized and used as efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .Molecular Structure Analysis
The InChI code for “N,1-dimethylpiperidin-3-amine” is 1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
“N,1-dimethylpiperidin-3-amine” based compounds have been used as catalysts in various chemical reactions . For example, they have been used in the Fischer indole synthesis and the formation of 1H-tetrazoles via click chemistry .Physical And Chemical Properties Analysis
“N,1-dimethylpiperidin-3-amine” is a liquid at room temperature . It has a molecular weight of 128.22 . The compound is also known to have a high solubility .Scientific Research Applications
Corrosion Inhibition
N-heterocyclic amines, including N,1-dimethylpiperidin-3-amine, have been studied for their properties as corrosion inhibitors. These compounds show effectiveness in suppressing both cathodic and anodic processes of iron corrosion, primarily through adsorption on the surface, following a Langmuir adsorption isotherm. This suggests potential applications in protecting metals from corrosion in various industrial contexts (Babić-Samardžija, Khaled, & Hackerman, 2005).
Biomedical Applications
In biomedical research, polymers synthesized via the addition of N,1-dimethylpiperidin-3-amine have shown potential. These polymers degrade hydrolytically in acidic and alkaline media, yielding various compounds. Initial assessments indicate these polymers and their degradation products are noncytotoxic, suggesting their use in biomedical applications, such as synthetic transfection vectors (Lynn & Langer, 2000).
Photogeneration of Polyimides
A novel application in materials science involves the use of N,1-dimethylpiperidin-3-amine derivatives as a photogenerator for polyimide precursors. This process involves isomerization of polyisoimide to polyimide under UV exposure, indicating potential uses in the development of photosensitive materials and resist technologies (Mochizuki, Teranishi, & Ueda, 1995).
Chemical Synthesis
N,1-dimethylpiperidin-3-amine is also relevant in chemical synthesis. It's used as an intermediate in various synthetic processes. For example, its derivatives are used in the stereoselective synthesis of pyrrolidines and piperidines, highlighting its role in creating structurally complex and diverse chemical entities (Boga, Manescalchi, & Savoia, 1994).
Safety And Hazards
“N,1-dimethylpiperidin-3-amine” is classified as a dangerous substance. It is harmful if swallowed or inhaled, and it causes skin and eye irritation . Safety precautions include avoiding dust formation, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
N,1-dimethylpiperidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGECUXOREWNBGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethylpiperidin-3-amine | |
CAS RN |
4606-66-0 | |
Record name | N,1-dimethylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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